N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, such as inhibiting enzymes or blocking receptors . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets . For instance, they may interfere with the synthesis of certain bacterial lipids or stimulate/block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Biologically, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving thiazole-sensitive pathways.
Industry: Industrially, this compound can be used in the production of materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Thiazole derivatives: Other thiazole-based compounds may have comparable properties and applications.
Picolinamide derivatives: Compounds containing the picolinamide group can have similar pharmacological effects.
Uniqueness: N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide stands out due to its specific combination of the thiazole and picolinamide moieties, which may confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-6-4-8-20-12)9-17-14(19)11-5-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUSROTZMROOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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